molecular formula C19H26N2O6 B14908443 Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylicacid

Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylicacid

Cat. No.: B14908443
M. Wt: 378.4 g/mol
InChI Key: VEHUTBBIMHYPBR-GJZGRUSLSA-N
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Description

Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are often used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Protecting Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced using reagents such as benzyl chloroformate and di-tert-butyl dicarbonate, respectively.

    Final Coupling: The protected piperidine derivative is then coupled with a carboxylic acid derivative to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl or tert-butoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: Employed as a building block in the synthesis of complex organic molecules.

    Biological Studies: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl and tert-butoxycarbonyl groups can be selectively removed under certain conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cis-1-((Benzyloxy)carbonyl)-5-((tert-butoxycarbonyl)amino)piperidine-2-carboxylic acid is unique due to the presence of both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups, which provide versatility in synthetic applications. The piperidine ring structure also offers unique reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H26N2O6

Molecular Weight

378.4 g/mol

IUPAC Name

(2S,5S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-14-9-10-15(16(22)23)21(11-14)18(25)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15-/m0/s1

InChI Key

VEHUTBBIMHYPBR-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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